4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
Description
General Context and Research Significance of Substituted Benzoic Acid Derivatives
Substituted benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry, providing the structural basis for a wide array of therapeutic agents. preprints.orgresearchgate.net The versatility of the benzoic acid nucleus allows for systematic structural modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity. pharmacy180.com This class of compounds has been extensively explored, leading to the development of drugs for numerous conditions. preprints.orgresearchgate.net
Research has demonstrated the efficacy of benzoic acid derivatives across various therapeutic areas:
Diuretics: The inclusion of a sulfamoyl group on the benzoic acid ring is a critical feature for diuretic activity. pharmacy180.com Compounds like 5-sulfamoyl-2-amino and 5-sulfamoyl-3-amino benzoic acid derivatives are known as loop diuretics. pharmacy180.com The substitution at position 4 with groups such as chloro, alkoxy, or benzyl (B1604629) can enhance this diuretic effect. pharmacy180.com
Anticancer Agents: Certain compounds built on a benzoic acid core have shown significant potential in oncology. preprints.orgresearchgate.net They form the backbone of drugs like bexarotene (B63655) and are investigated for their ability to inhibit tumor cell proliferation and migration. preprints.orgnih.gov
Enzyme Inhibitors: Substituted benzoic acids are prominent in the design of enzyme inhibitors. For instance, a series of benzoic acid derivatives were synthesized and tested for their ability to inhibit influenza neuraminidase. researchgate.net Others have been identified as potent inhibitors of protein phosphatase Slingshot, which has therapeutic potential against cancer. nih.gov
Local Anesthetics: Aromatic acids, particularly benzoic acid derivatives like benzocaine (B179285) and tetracaine, are a well-established class of local anesthetics. pharmacy180.com Their mechanism often involves blocking sodium channels, and their potency can be modified by substitutions on the aromatic ring. pharmacy180.com
Other Applications: The structural framework is also integral to agents targeting the central nervous system. Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been developed as potent agonists and antagonists for 5-HT4 receptors, which are relevant for treating gastrointestinal disorders. acs.orgnih.gov
The continued exploration of this scaffold highlights its importance and adaptability in the quest for new and improved therapeutic molecules. preprints.org
Overview of Unique Structural Features of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
The specific arrangement of functional groups on the benzene (B151609) ring of this compound imparts a unique combination of electronic and steric properties that are significant for its potential biological activity. The core structure consists of a benzoic acid, with three key substituents positioned at C2, C4, and C5.
The primary functional groups and their influence are:
Benzoic Acid Core: The carboxylic acid group (–COOH) at C1 is an acidic moiety that can participate in ionic interactions and hydrogen bonding, which is often crucial for receptor binding and determining the pharmacokinetic profile of a molecule.
4-Chloro Group: The chlorine atom at C4 is an electron-withdrawing group. Halogen substituents are known to modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. In related sulfamoylbenzoic acids, a chloro group at this position is often associated with increased diuretic activity. pharmacy180.com
2-Methoxy Group: The methoxy (B1213986) group (–OCH₃) at C2 is generally considered an electron-donating group. Its presence can influence the acidity of the carboxylic acid and the electron density of the aromatic ring, potentially affecting binding affinity to biological targets. The introduction of methoxy functionalities has been shown to increase the anticancer activity of some benzamide (B126) derivatives. nih.gov
5-Sulfamoyl Group: The sulfamoyl group (–SO₂NH₂), or sulfonamide, at C5 is a key pharmacophore. This group is a zinc-binding moiety, making it a classic feature of carbonic anhydrase inhibitors. nih.govmdpi.com It is also an essential component for the activity of many diuretic drugs. pharmacy180.com
The interplay of an electron-donating group (methoxy) and two electron-withdrawing groups (chloro and sulfamoyl) on the same aromatic ring creates a distinct electronic environment that could lead to novel pharmacological activities.
Below is a table summarizing the key chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₅S |
| IUPAC Name | This compound |
| Molecular Weight | 265.67 g/mol |
| Monoisotopic Mass | 264.98117 Da |
This data is computationally derived based on the chemical structure.
Scope and Research Trajectories for the Chemical Compound
While specific research on this compound is not extensively documented, its structural features suggest several promising avenues for future investigation based on the known activities of its analogues. The combination of the sulfamoyl, chloro, and methoxy groups on a benzoic acid scaffold makes it a compelling candidate for screening in several therapeutic areas.
Potential research directions include:
Carbonic Anhydrase Inhibition: The presence of the aromatic sulfonamide group is a strong indicator of potential activity against carbonic anhydrase (CA) isozymes. nih.govmdpi.com Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been successfully developed as potent CA inhibitors with applications in treating glaucoma. nih.gov Given that various CA isoforms are also implicated in cancer, this compound could be explored as a selective inhibitor of tumor-associated isoforms like hCA IX and XII. mdpi.com
Diuretic Agents: The 5-sulfamoylbenzoic acid framework is the basis for high-ceiling or loop diuretics. pharmacy180.com Structure-activity relationship (SAR) studies on related series, such as 4-substituted-3-amino-5-sulfamoylbenzoic acids, have shown that substitutions at positions 3 and 4 are critical for diuretic potency. nih.govnih.govacs.org The specific substitution pattern of this compound warrants investigation for its potential diuretic effects.
Anticancer Therapeutics: Substituted benzamides are a growing class of anticancer agents. nih.gov Research on structurally related 5-chlorosalicylamide (B1209129) derivatives has shown activity against human cancer cell lines. nih.gov The combination of a chloro and a methoxy group on the benzamide scaffold has been noted for enhancing antitumor potential. nih.gov Therefore, this compound and its derivatives could be synthesized and evaluated for antiproliferative and anti-migration properties. nih.gov
5-HT₄ Receptor Modulation: The structurally similar compound, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate for potent 5-HT₄ receptor agonists and antagonists. acs.orgnih.govbiosynth.com These receptors are involved in regulating gastrointestinal motility. Modifying the amino group to a sulfamoyl group presents a logical next step to explore how this change affects affinity and activity at serotonin (B10506) receptors.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXUPTBLYNTETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Pathways for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
The creation of this compound from basic chemical building blocks can be achieved through several established synthetic routes. Two prominent pathways commence from either 2,4-dichlorobenzoic acid or p-aminosalicylic acid.
A common industrial synthesis starts with 2,4-dichlorobenzoic acid. This precursor undergoes chlorosulfonation, a reaction where a chlorosulfonic acid group is introduced onto the benzene (B151609) ring. This is followed by amination, where the sulfonyl chloride group is converted to a sulfamoyl group.
Alternatively, a synthesis route beginning with the more accessible p-aminosalicylic acid involves a sequence of methylation, chlorination, de-esterification, and acidification to yield the target molecule. google.com This method is noted for its reasonable design, mild reaction conditions, and amenability to industrial-scale production. google.com
Detailed Reaction Schemes and Mechanistic Considerations
The synthesis beginning with 2,4-dichlorobenzoic acid involves key electrophilic aromatic substitution and nucleophilic substitution reactions.
Chlorosulfonation of 2,4-dichlorobenzoic acid:
The initial step is the chlorosulfonation of 2,4-dichlorobenzoic acid using chlorosulfonic acid. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group on the benzene ring directs the incoming electrophile (the chlorosulfonyl group) to the 5-position. The reaction is typically carried out at elevated temperatures.
The proposed mechanism involves the generation of a potent electrophile from chlorosulfonic acid, which then attacks the electron-rich benzene ring. A subsequent loss of a proton restores the aromaticity of the ring, resulting in the formation of 2,4-dichloro-5-chlorosulfonyl-benzoic acid. pageplace.de
Amination of 2,4-dichloro-5-chlorosulfonyl-benzoic acid:
The subsequent amination of the sulfonyl chloride intermediate proceeds via a nucleophilic substitution mechanism. Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride group. alrasheedcol.edu.iqrsc.orgyoutube.com This is followed by the elimination of a chloride ion, leading to the formation of the sulfonamide. This reaction is mechanistically analogous to the nucleophilic acyl substitution of carbonyl compounds. alrasheedcol.edu.iq
Precursor Chemistry and Intermediate Derivatives (e.g., Methyl 2-methoxy-5-chlorobenzoate)
The synthesis of this compound often involves the use and creation of several key precursors and intermediate derivatives. One such important intermediate is Methyl 2-methoxy-5-chlorobenzoate.
This compound can be synthesized through the methylation of the methyl ester of 5-chlorosalicylic acid with dimethyl sulfate. google.com An alternative method involves the chlorination of 2-methoxybenzoic acid. google.com A Russian patent describes a method for producing 2-methoxy-5-chlorobenzoic acid by chlorinating 2-methoxybenzoic acid in carbon tetrachloride in the presence of iodine and an ester of a lower alcohol. google.com
Another significant intermediate is Methyl 2-methoxy-5-sulfamoylbenzoate, which is a precursor in the synthesis of certain antipsychotic drugs. umy.ac.id A patented method describes its preparation from Methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate in the presence of a catalyst. libretexts.org
Advanced Synthetic Approaches and Process Optimization
In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. These advanced approaches focus on optimizing reaction conditions, reducing waste, and simplifying purification processes.
One patented method for the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid, a related compound, highlights process optimization by defining specific reaction parameters. This includes the molar ratio of reactants, reaction time, and temperature to maximize yield and purity. google.com For instance, the chlorosulfonation of 2,4-dichlorotoluene (B165549) can be optimized by controlling the molar ratio of the starting material to chlorosulfonic acid and the catalyst, as well as the reaction temperature and duration. google.com
Furthermore, research into the synthesis of structurally similar compounds like furosemide (B1674285) has led to the development of greener synthetic protocols. These can include the use of microwave irradiation under solvent- and catalyst-free conditions, which can lead to excellent yields in shorter reaction times and with easier work-up procedures. rsc.org Such techniques could potentially be adapted for the synthesis of this compound.
| Parameter | Optimized Condition | Reference |
| Molar ratio (Compound I:Chlorsulfonic acid:Catalyst) | 1 : 4-10 : 0.7-1.0 | google.com |
| Reaction Temperature | 130-150 °C | google.com |
| Reaction Time | 1-6 h | google.com |
| Soaking Temperature | 0-40 °C | google.com |
| Soaking Time | 4-10 h | google.com |
Derivatization Strategies and Analogue Synthesis
The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of analogues with potentially diverse biological activities.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group is a common site for derivatization, often converted into amides or esters to modulate the compound's properties. For instance, reaction of the carboxylic acid with various amines can lead to the formation of a series of N-substituted benzamide (B126) derivatives. This approach has been utilized to synthesize compounds with potential anticancer activity.
Substitutions on the Methoxy (B1213986) and Chloro Groups
The methoxy and chloro substituents on the aromatic ring can also be targets for modification. While direct substitution of the methoxy group can be challenging, it is possible to synthesize analogues with different alkoxy groups by starting from the corresponding hydroxy-benzoic acid derivative. For example, 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid is a known compound that could serve as a precursor for introducing various ether linkages. sigmaaldrich.comscbt.comchemuniverse.com
Diversification via the Sulfamoyl Group
The sulfamoyl group (–SO₂NH₂) on the this compound scaffold is not merely a passive structural element; it serves as a crucial handle for synthetic diversification. The primary hydrogens of the sulfonamide are amenable to substitution, allowing for the introduction of a wide array of functional groups. This chemical tractability enables the systematic modification of the molecule's physicochemical properties through targeted synthetic transformations.
The predominant strategy for diversification involves the formation of new carbon-nitrogen bonds at the sulfamoyl nitrogen atom. Research has demonstrated that the sulfamoyl moiety can be readily functionalized to produce a library of N-substituted derivatives.
A notable method for this diversification involves the reaction of a precursor, such as N-furfuryl-4-chloro-5-sulfamoyl-anthranilic acid, with formaldehyde (B43269) in the presence of an alcohol or a thiol. google.com This reaction leads to the formation of N-(alkoxymethyl)-sulfamoyl or N-(alkylthiomethyl)-sulfamoyl derivatives. The process is typically carried out by dissolving the parent sulfamoyl compound in the corresponding alcohol, which also acts as the reagent, along with formaldehyde. google.com This transformation allows for the introduction of various alkyl, cycloalkyl, and aralkyl groups, as detailed in the patent literature. google.com
For instance, reacting N-furfuryl-4-chloro-5-sulfamoyl-anthranilic acid with formaldehyde in methanol (B129727) yields the N-(methoxymethyl-sulfamoyl) derivative. google.com Similarly, using cyclohexanol (B46403) as the solvent and reagent results in the corresponding N-(cyclohexoxymethyl-sulfamoyl) product. google.com
| Reactant A | Reactant B | Solvent/Reagent C | Product | Melting Point (°C) |
|---|---|---|---|---|
| N-Furfuryl-4-chloro-5-sulfamoyl-anthranilic acid | Formaldehyde | Methanol | N-Furfuryl-4-chloro-5-(methoxymethyl-sulfamoyl)-anthranilic acid | 170 (dec.) |
| N-Furfuryl-4-chloro-5-(methoxy-methylsulfamoyl)-anthranilic acid | - | Cyclohexanol | N-Furfuryl-4-chloro-5-(cyclohexoxy-methyl-sulfamoyl)-anthranilic acid | 137-140 |
Another powerful and widely used strategy for diversifying the sulfamoyl group involves its reaction with a broad range of amines. This approach typically begins with the chlorosulfonation of a precursor molecule to generate a reactive sulfonyl chloride (–SO₂Cl) intermediate. This intermediate is then reacted with various primary or secondary amines to yield a diverse library of N-substituted or N,N-disubstituted sulfonamides. researchgate.net
This synthetic route has been effectively employed in the preparation of numerous 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives. researchgate.net In this work, the key intermediate, 5-chloro-N-(4-(chlorosulfonyl)phenyl)-2-methoxybenzamide, was reacted with a panel of different amines in a mixture of tetrahydrofuran (B95107) and water with sodium carbonate as a base. This yielded a series of products with varying substituents on the sulfamoyl nitrogen, including alkyl, cyclic, and aromatic moieties. researchgate.net
| Amine Reagent | Resulting Sulfamoyl Substituent | Product Yield (%) |
|---|---|---|
| Propylamine | -NH(CH₂CH₂CH₃) | 92 |
| Cyclopropylamine | -NH(c-C₃H₅) | 85 |
| Pyrrolidine (B122466) | -N(CH₂)₄ | 88 |
| Aniline | -NH(C₆H₅) | 45 |
| Benzylamine | -NH(CH₂C₆H₅) | 93 |
These synthetic methodologies highlight the versatility of the sulfamoyl group as a point of diversification. The ability to readily introduce a wide range of substituents allows for the fine-tuning of the molecular properties of this compound and its analogs, which is a common strategy in medicinal chemistry. ekb.egresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Variation on Molecular Interactions and Selectivity
The biological activity of 4-chloro-2-methoxy-5-sulfamoylbenzoic acid and its analogues is highly dependent on the nature and position of its substituents. SAR studies have systematically explored modifications to each key functional group to understand their role in molecular interactions and target selectivity.
The carboxyl group is a crucial acidic feature of the molecule. gpatindia.com Research has shown that this group can be replaced by other acidic moieties, such as a tetrazole ring, while maintaining biological activity. nih.gov However, substitution with sulfonic or phosphinic acids is not favorable for certain activities. nih.gov
The sulfamoyl group (-SO₂NH₂) at position 5 is vital. In some contexts, modifications to this group can lead to significant changes in activity. For instance, a study on the effect of sulfhydryl group modification on 5-oxo-L-prolinase revealed that specific sulfhydryl groups are essential for catalysis. nih.gov In the context of furosemide's interaction with cytokines, the sulfonamide groups are thought to be key for interacting with sites on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com
The chloro substituent at position 4 plays a significant role. The introduction of chlorine into a molecule can substantially alter its biological activity, often by increasing lipophilicity. researchgate.neteurochlor.org This enhanced lipophilicity can improve the compound's partitioning into cell membranes or its interaction with lipophilic domains of proteins. researchgate.net The strong electron-withdrawing inductive effect of the chlorine atom can also polarize adjacent moieties, potentially increasing hydrophobic interactions with a biological target. researchgate.net In many heterocyclic compounds, the presence of chlorine atoms is a determinant of their biological efficacy. nih.gov The simple substitution of a hydrogen atom with a chlorine atom can lead to dramatic improvements in potency. chemrxiv.org
The 2-methoxy group also influences the molecule's properties. While some studies on other molecular scaffolds have found that replacing a methoxy (B1213986) group with a hydroxyl group has no significant effect on binding affinity, its presence is still considered vital for interaction within the receptor pocket. researchgate.net
The furan ring , which is attached to the amino group in the diuretic furosemide (B1674285) (a derivative of the core compound), can be substituted by other aromatic systems like thienyl and benzyl (B1604629) groups, which can be a focus for developing GABAergic potency. nih.gov
| Structural Moiety | Modification | Impact on Activity/Interaction | Reference |
|---|---|---|---|
| Carboxyl Group (C1) | Replacement with Tetrazole | Activity maintained for GABAergic antagonism. nih.gov | nih.gov |
| Carboxyl Group (C1) | Replacement with Sulfonic or Phosphinic acids | Not favorable for GABAergic antagonism. nih.gov | nih.gov |
| Sulfamoyl Group (C5) | -SO₂NH₂ | Considered key for potential interactions with cytokine sites (TNF-α, IL-6). nih.govmdpi.com | nih.govmdpi.com |
| Chloro Group (C4) | Presence of Chlorine | Increases lipophilicity and can enhance hydrophobic interactions with target receptors. researchgate.net | researchgate.net |
| Furan ring (on amino group) | Replacement with Thienyl or Benzyl groups | Potential for developing GABAergic potency. nih.gov | nih.gov |
Rational Design of Novel Analogues based on SAR Data
SAR and QSAR data provide a foundation for the rational design of novel analogues with improved potency, selectivity, or other desirable properties. nih.gov By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to the lead compound.
A notable example is the design of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the lysophosphatidic acid 2 (LPA₂) receptor, which is involved in antiapoptotic effects. nih.govnih.govcornell.edu In these studies, computational docking analysis was used to guide the synthesis of new compounds. nih.govcornell.edu Researchers replaced a sulfur group in a lead compound with a sulfamoyl moiety, which led to improved potency and selectivity. nih.gov
This process of rational design, supported by experimental SAR and computational modeling, allows for the development of highly potent and selective compounds. nih.govnih.gov
| Lead Compound/Scaffold | Design Strategy | Resulting Analogue Example | Outcome | Reference |
|---|---|---|---|---|
| Sulfamoyl Benzoic Acid (SBA) | Isosteric replacement of -S- with -NH-SO₂- | Compound 4 (unnamed in source) | Improved potency and selectivity for LPA₂ receptor. nih.gov | nih.gov |
| SBA Analogue (Compound 4) | Varying linker length (3, 4, and 5 carbons) | Compound 5 (four-carbon linker) | Highest potency, with EC₅₀ in the nanomolar range. nih.gov | nih.gov |
| SBA Analogue | Further optimization based on SAR and docking | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | Highly potent LPA₂ agonist with picomolar activity. nih.gov | nih.gov |
Mechanistic Investigations at the Molecular and Cellular Level Excluding Clinical Outcomes
Identification and Characterization of Molecular Targets
Research into 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid and its structural analogs has identified specific molecular targets, primarily enzymes, which are crucial to its biological activity. The primary mechanism of action explored is enzyme inhibition, with a particular focus on the carbonic anhydrase family.
Carbonic Anhydrase (CA) Isoforms: The sulfonamide group is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of zinc metalloenzymes like carbonic anhydrases (CAs). Derivatives of the this compound scaffold have been extensively studied as inhibitors of various human (h) CA isozymes. These enzymes catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes, including pH regulation, glaucoma, and tumorigenesis. nih.govmdpi.comgoogle.com
Studies on methyl 5-sulfamoyl-benzoates, which are closely related to the title compound, have demonstrated high-affinity binding to several CA isozymes. mdpi.com Variations in substituents on the benzenesulfonamide (B165840) ring significantly influence inhibitory potency and selectivity. For instance, methyl 2,4-dichloro-5-sulfamoyl-benzoate showed potent inhibition against several isoforms. mdpi.com The tumor-associated isoform hCA IX, which is highly overexpressed in various solid tumors and contributes to the acidification of the tumor microenvironment, is a key target. mdpi.comnih.gov Derivatives of 4-chloro-3-sulfamoyl benzoic acid have shown nanomolar affinity for hCA II and hCA IV, isozymes involved in aqueous humor secretion, and some demonstrated higher affinity for hCA I than the highly studied hCA II. nih.gov
The inhibitory activity of selected benzenesulfonamide derivatives against various human carbonic anhydrase isoforms is detailed below.
| Compound Derivative | Target Isozyme | Inhibition Constant (Kᵢ) |
| Methyl 2,4-dichloro-5-sulfamoyl-benzoate | hCA I | 106 nM |
| hCA II | 12.1 nM | |
| hCA IX | 25.5 nM | |
| hCA XII | 4.7 nM | |
| Compound 4b (a methyl 2-halo-4-substituted-5-sulfamoyl-benzoate) | hCA IX | 0.12 nM (Kd) |
Data sourced from studies on closely related structural analogs. mdpi.com
Cytosolic Phospholipase A2α (cPLA2α) and Nucleoside Triphosphate Diphosphohydrolases: Based on the available research, there is no direct evidence to suggest that this compound acts as an inhibitor of Cytosolic Phospholipase A2α or Nucleoside Triphosphate Diphosphohydrolases. Studies on cPLA2α inhibitors have identified structurally distinct molecules, such as indole-based compounds. nih.govnih.gov
Current scientific literature does not provide evidence of binding or activation studies of this compound with the Lysophosphatidic acid receptor 2 (LPA2) or other related G-protein coupled receptors (GPCRs). The study of lysophospholipid GPCRs is an active area of research, but this specific compound has not been identified as a ligand. nih.govnih.govplos.org
Cellular Pathway Modulation in In Vitro Models (e.g., Antimicrobial activity, Anticancer Research at cellular level)
Anticancer Research at a Cellular Level: Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have demonstrated significant antiproliferative activity in various human cancer cell lines. researchgate.net A synthesized series of these compounds was evaluated against human ovarian cancer (A2780) and human colon cancer (HCT-116) cell lines. researchgate.net
One of the most potent compounds from this series, compound 4j , was further evaluated against a panel of cancer cell lines and showed the highest sensitivity in human pancreatic carcinoma cells (MIA PaCa-2). researchgate.net Mechanistic studies in MIA PaCa-2 cells revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. researchgate.net
The antiproliferative activity of these derivatives is summarized in the table below.
| Cell Line | Cancer Type | Compound Derivative | IC₅₀ (µM) |
| A2780 | Ovarian Cancer | 4j | 2.5 |
| HCT-116 | Colon Cancer | 4j | 10.3 |
| MIA PaCa-2 | Pancreatic Cancer | 4j | 0.8 |
Data sourced from a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. researchgate.net
Antimicrobial Activity: The sulfonamide scaffold is historically significant in the development of antimicrobial agents. While studies on the exact this compound are limited, research on structurally similar molecules, such as those containing a 5-chloro-2-hydroxybenzoic acid scaffold, has shown antimicrobial activity. For example, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was identified as the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 15.62 to 31.25 µmol/L. nih.govresearchgate.net Other related derivatives have shown moderate activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. mdpi.com
Molecular Interaction Dynamics and Ligand-Target Binding Kinetics
Understanding the dynamics of how a ligand binds to its target is crucial for rational drug design. researchgate.netnih.gov While specific kinetic constants such as association (kₒₙ) and dissociation (kₒff) rates have not been reported for this compound itself, structural studies of its close analogs provide significant insight into the binding mechanism.
X-ray crystallography of a methyl 5-sulfamoyl-benzoate derivative (compound 3b ) in complex with carbonic anhydrase IX reveals the precise molecular interactions within the enzyme's active site. mdpi.com The binding is anchored by the interaction of the sulfonamide group with the catalytic zinc ion (Zn²⁺). The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule, a hallmark of CA inhibitor binding. mdpi.com
Key interactions observed in the crystal structure include:
Coordination Bond: The sulfonamide nitrogen forms a coordinate bond with the active site Zn²⁺.
Hydrogen Bonding: The oxygen atoms of the sulfonamide form a network of hydrogen bonds with the side chain of residue Thr199. The -NH₂ group of the sulfonamide also acts as a hydrogen bond donor.
These structural data, while not providing kinetic rates, offer a static but detailed picture of the ligand-target complex, explaining the high affinity observed in inhibition assays and forming a basis for designing derivatives with improved kinetic properties, such as longer residence times. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. While specific experimental spectra for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid are not widely published, a detailed structural elucidation can be predicted based on established chemical shift principles and data from closely related analogues such as 4-Chloro-2-methoxybenzoic acid. chemicalbook.comchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal all non-exchangeable protons and provide information about their chemical environment and neighboring protons. The aromatic region would feature two distinct singlets, as the protons at the C-3 and C-6 positions are isolated from each other by substituents. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region, typically around 3.9-4.1 ppm. The acidic proton of the carboxylic acid group (-COOH) and the two protons of the sulfamoyl group (-SO₂NH₂) would present as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are anticipated. The carbonyl carbon of the benzoic acid would be the most downfield signal. The six aromatic carbons would have shifts influenced by the electron-withdrawing (Cl, SO₂NH₂, COOH) and electron-donating (OCH₃) substituents. The methoxy carbon would appear as a single peak in the upfield region.
Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS. The solvent is typically DMSO-d₆.
¹H NMR| Predicted Shift (ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~8.1 | Singlet | 1H | Ar-H6 |
| ~7.5 | Broad Singlet | 2H | -SO₂NH₂ |
| ~7.3 | Singlet | 1H | Ar-H3 |
¹³C NMR
| Predicted Shift (ppm) | Assignment |
|---|---|
| ~166.0 | C=O |
| ~158.0 | C2-OCH₃ |
| ~138.0 | C4-Cl |
| ~135.0 | C5-SO₂NH₂ |
| ~133.0 | C6 |
| ~122.0 | C1 |
| ~115.0 | C3 |
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Vibrational and electronic spectroscopy techniques like FT-IR and UV-Vis are critical for identifying the functional groups within a molecule and analyzing its electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present. In a study of the closely related compound 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, characteristic vibrational frequencies were identified that are also relevant for this compound due to the shared core structure. rsc.org The spectrum would be dominated by a very broad absorption for the O-H stretch of the carboxylic acid, overlapping with C-H stretches. The carbonyl (C=O) stretch of the acid would appear as an intense, sharp band. The sulfamoyl group would exhibit characteristic asymmetric and symmetric stretching vibrations.
Key FT-IR Absorption Bands Based on an Analog Compound rsc.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~3370, ~3270 | N-H Asymmetric & Symmetric Stretch | Sulfamoyl (-SO₂NH₂) |
| ~1680 | C=O Stretch | Carboxylic Acid |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1340, ~1160 | S=O Asymmetric & Symmetric Stretch | Sulfamoyl (-SO₂) |
| ~1250 | C-O Stretch | Aryl-ether (-OCH₃) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. A study on an analog showed intense electronic transitions corresponding to π→π* excitations in the UV region. chemicalbook.com For this compound, dissolved in a suitable solvent like ethanol (B145695) or methanol (B129727), one would expect strong absorption bands in the 200-400 nm range, characteristic of a substituted benzene (B151609) ring with multiple chromophores and auxochromes.
Mass Spectrometry and Elemental Analysis for Molecular Formula Confirmation
Mass spectrometry (MS) and elemental analysis are cornerstone techniques for confirming the molecular formula and weight of a compound.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, with the molecular formula C₈H₈ClNO₅S, the theoretical elemental composition can be calculated precisely.
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 36.44% |
| Hydrogen | H | 1.008 | 3.06% |
| Chlorine | Cl | 35.453 | 13.45% |
| Nitrogen | N | 14.007 | 5.31% |
| Oxygen | O | 15.999 | 30.34% |
| Sulfur | S | 32.06 | 12.18% |
| Total | 100.00% |
| Molecular Weight | | 263.67 g/mol | |
Mass Spectrometry: MS analysis provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would confirm its exact mass (calculated as 262.9812 Da for the most common isotopes). The mass spectrum would likely show a pseudomolecular ion peak, such as [M-H]⁻ at m/z 261.97 or [M+H]⁺ at m/z 263.99, depending on the ionization mode (ESI⁻ or ESI⁺). The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak approximately one-third the intensity of the [M] peak. Common fragmentation pathways would likely involve the loss of small molecules or radicals, such as the loss of a methoxy radical (•OCH₃), water (H₂O), or sulfur dioxide (SO₂).
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net Although a specific crystal structure for this compound is not publicly documented, the technique would provide invaluable information.
Furthermore, crystallographic analysis would elucidate the intermolecular forces that govern the crystal packing. Given the functional groups present, the solid-state structure would be heavily influenced by hydrogen bonding. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers via strong O-H···O hydrogen bonds. Additionally, the N-H protons of the sulfamoyl group could act as hydrogen bond donors to the oxygen atoms of the sulfamoyl or carboxyl groups of adjacent molecules, creating a complex three-dimensional network. Studies on similar sulfonamide structures confirm the prevalence of such dimeric aggregates stabilized by N-H···O hydrogen bonds. researchgate.net
Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring in Research
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nist.gov
A robust reverse-phase HPLC (RP-HPLC) method would be the standard choice for analyzing this compound. A typical method would involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase suitable for a wide range of organic molecules.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid to ensure the carboxyl group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration to elute more nonpolar components.
Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., ~240 nm or ~280 nm).
Analysis: For purity assessment, a solution of the compound is injected, and the resulting chromatogram is analyzed. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. This method can detect and quantify impurities from the synthesis or degradation products. For reaction monitoring, small aliquots are taken from the reaction mixture over time and analyzed by HPLC to track the decrease in starting materials and the increase in the product, allowing for the optimization of reaction conditions. The method would be validated according to international guidelines for specificity, linearity, accuracy, and precision. nist.gov
Non Clinical Research Applications and Specialized Studies
Precursor Role in the Synthesis of Other Complex Molecules
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a pivotal intermediate in the chemical synthesis of several widely recognized pharmaceutical compounds. Its reactive carboxylic acid and sulfamoyl groups allow for the construction of more complex molecular architectures.
Furosemide (B1674285) Synthesis: The compound's role as a precursor is well-documented in the synthesis of Furosemide. One established method involves the condensation of a related compound, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, with furfurylamine, which yields Furosemide in nearly quantitative amounts. google.com Alternative synthesis routes for Furosemide also exist, such as starting from 2,4-dichlorobenzoic acid, which is subjected to chlorosulfonation and then ammonolysis. The resulting sulfonamide is then treated with furfurylamine. google.com However, processes starting with precursors like 4-chloro-2-fluoro-5-sulfamoylbenzoic acid are noted for their potential for high yields. google.com A new process for preparing Furosemide involves the photochlorination of 4-chloro-2-fluoro-toluene to create 4-chloro-2-fluoro-benzotrichloride, followed by aminosulfonylation and subsequent condensation with furfurylamine. google.comnih.govnih.gov
Sulpiride Synthesis: In the synthesis of the antipsychotic drug Sulpiride, an ester of 2-methoxy-5-sulfamoylbenzoic acid is a key starting material. drugfuture.com Specifically, methyl 2-methoxy-5-sulfamoylbenzoate or its ethyl ester is heated with 1-ethyl-2-aminomethyl pyrrolidine (B122466) (or its specific optical isomer) to produce Sulpiride. google.comgoogle.com The reaction is often carried out under an inert nitrogen atmosphere, and solvents like ethylene (B1197577) glycol may be used. google.comgoogle.com The synthesis of Levosulpiride, the levorotatory enantiomer, involves treating an ester of 2-methoxy-5-sulfamoylbenzoic acid with levorotatory N-ethyl-2-aminomethylpyrrolidine. drugfuture.com The precursor itself, 2-methoxy-5-sulfamoylbenzoic acid, can be synthesized from 2-methoxybenzoic acid through sulfonation with chlorosulfonic acid followed by treatment with aqueous sodium hydroxide. drugfuture.com
Table 1: Synthesis of Pharmaceutical Intermediates
| Target Molecule | Precursor Used | Key Reaction Step | Reference |
|---|---|---|---|
| Furosemide | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | Condensation with furfurylamine | google.com |
| Sulpiride | Methyl 2-methoxy-5-sulfamoylbenzoate | Reaction with 1-ethyl-2-aminomethyl pyrrolidine | google.comgoogle.com |
| Levosulpiride | Ester of 2-methoxy-5-sulfamoylbenzoic acid | Reaction with levorotatory N-ethyl-2-aminomethylpyrrolidine | drugfuture.com |
In Vitro and Animal Model Studies for Target Validation
Derivatives of this compound have been the subject of numerous in vitro and animal model studies to validate their potential against various pathological targets.
Antimicrobial and Antifungal Potential: Research has demonstrated the antimicrobial activity of compounds structurally related to this compound. A series of novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were synthesized and evaluated. nih.gov One derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values between 15.62 and 31.25 μmol/L. nih.gov Other derivatives showed notable activity against Mycobacterium kansasii. nih.gov
In another study, newly synthesized diamides, specifically 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, were investigated for their bactericidal effects against MRSA. nih.gov These compounds were found to inhibit bacterial enzymes involved in the biosynthesis of the cell wall, suggesting a mechanism for their bactericidal action. nih.gov The time-kill assay revealed that compounds like 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide could kill multiple strains of staphylococci at concentrations four times their MIC after 24 hours of incubation. nih.gov
The antifungal potential has also been explored. While some sulfonamide derivatives showed weak antifungal potency, other related structures like 2-acyl-1,4-benzohydroquinones have demonstrated significant activity against various Candida species and filamentous fungi. nih.govmdpi.com For instance, 2-octanoylbenzohydroquinone showed MIC values ranging from 2 to 16 μg/mL against several fungal strains. mdpi.com
Antimalarial Potential: In the search for new treatments against drug-resistant malaria, synthetic 2,5-diphenyloxazole (B146863) analogs were screened for their ability to inhibit the proliferation of Plasmodium falciparum. Fourteen of the 48 compounds tested showed potent inhibition against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains, with IC₅₀ values in the low micromolar range. nih.gov Subsequent in vivo studies in P. yoelii infected mice demonstrated that treatment with selected compounds significantly lowered peak parasitemia compared to untreated controls. nih.gov
Antidiabetic Potential: Derivatives of sulfamoylbenzoic acid have been investigated as potential antidiabetic agents by targeting key carbohydrate-hydrolyzing enzymes. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and tested for their ability to inhibit α-glucosidase and α-amylase. nih.gov One compound, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be highly active, showing five times the inhibitory activity against α-glucosidase and three times the inhibitory potential against α-amylase when compared to the standard drug acarbose. nih.gov Similarly, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives also showed significant in vitro antidiabetic potential. tandfonline.com
Table 2: Summary of In Vitro and Animal Model Studies
| Study Area | Compound Class | Model/Target | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial | 5-Chloro-2-hydroxybenzoic acid sulfonamides | MRSA | MIC values of 15.62-31.25 μmol/L | nih.gov |
| Antimicrobial | Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA | Bactericidal activity at 4x MIC | nih.gov |
| Antimalarial | 2,5-Diphenyloxazole analogs | P. falciparum | IC₅₀ values from 1.27 to 6.19 μM against K1 strain | nih.gov |
| Antidiabetic | 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | α-glucosidase, α-amylase | Up to 5-fold higher inhibition than acarbose | nih.gov |
Materials Science Applications
In the field of materials science, chemical compounds with structures related to this compound, particularly those that can form Schiff bases or contain sulfamoyl groups, are studied for their potential as corrosion inhibitors. These molecules can adsorb onto a metal's surface, forming a protective layer that hinders the penetration of corrosive media. nih.govphyschemres.org
Studies have shown that chitosan (B1678972) and its derivatives, including Schiff bases, can effectively inhibit the corrosion of carbon steel in acidic environments. nih.gov The mechanism often involves the inhibitor adsorbing onto the metal surface, which can be described by models like the Langmuir adsorption isotherm. physchemres.orgdntb.gov.ua The effectiveness of these inhibitors is influenced by their chemical structure, which dictates their ability to bond with the metal surface. physchemres.org For example, the presence of heteroatoms (like nitrogen and sulfur) and aromatic rings in the molecular structure of benzimidazole (B57391) derivatives contributes to their efficacy as corrosion inhibitors. physchemres.org Theoretical studies using Density Functional Theory (DFT) are often employed to correlate the molecular structure of these inhibitors with their protective performance. researchgate.net
Table 3: Corrosion Inhibition Studies
| Inhibitor Type | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| Chitosan-Schiff base-Cu complex | Q345 Steel | 1M HCl / 3.5% NaCl | 93.56% inhibition efficiency at 100 mg/L | nih.gov |
| Imidazole-derived Schiff Base | Carbon Steel | 0.1 M HCl | 96% inhibition efficiency at 0.5 mM | physchemres.org |
| 3,4,5-trihydroxy–N-(3,4dimethoxy benzylidene) benzo hydrazide | Aluminum | HCl (0.5N, 1N, 2N) | Forms a protective layer, follows Langmuir isotherm | dntb.gov.ua |
Academic Toxicological Investigations in Experimental Models
Toxicological investigations are crucial for understanding the potential adverse effects of chemical compounds. While direct toxicological data on this compound is limited in the provided search results, studies on its major derivative, Furosemide, offer insights into the types of assessments conducted.
Preclinical toxicity studies are typically performed early in the development of a new chemical entity to identify potential hazards. ijrpr.com These studies often use rodent models, such as rats, to determine dose-response relationships, identify target organs for toxicity, and establish levels like the No-Observed-Adverse-Effect Level (NOAEL). ijrpr.com
For Furosemide, experimental studies in animals have explored its ototoxic (damaging to the ear) effects. In these investigations, Furosemide injection was shown to cause a rapid but reversible decrease in the endocochlear potential in animal models like cats, guinea pigs, and rats. nih.gov Furthermore, a furosemide stress test (FST) has been adapted and validated in rats for preclinical research to detect subclinical tubular alterations in the kidney. nih.gov In one study, rats predisposed to acute kidney injury showed a reduced diuretic response to the Furosemide challenge, indicating underlying renal damage that was not yet apparent through standard markers. nih.gov Such studies in experimental models are vital for extrapolating potential toxic reactions in humans. ijrpr.com
Table 4: Toxicological Investigations in Experimental Models
| Compound/Test | Animal Model | Focus of Study | Observation | Reference |
|---|---|---|---|---|
| Furosemide | Rats, Cats, Guinea Pigs | Ototoxicity | Reversible decrease in endocochlear potential | nih.gov |
| Furosemide Stress Test | Rats | Renal Tubular Function | Reduced diuretic response in rats with subclinical kidney injury | nih.gov |
| General Toxicity Testing | Rodents (e.g., Rats) | Preclinical Safety Assessment | Used to identify target organs and dose-response relationships | ijrpr.com |
Future Research Directions and Emerging Trends
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing drug discovery and development. For derivatives of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, these computational tools are becoming indispensable for designing novel compounds and predicting their biological activities.
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that correlates the chemical structure of a compound with its biological activity, is a prime example of ML application in this field. nih.govnih.govyoutube.com By analyzing the physicochemical properties and molecular descriptors of a series of sulfamoylbenzoic acid derivatives, researchers can build predictive models. nih.gov These models can then rapidly screen virtual libraries of compounds, identifying those with the highest probability of being active against a specific biological target, thus saving significant time and resources in the early stages of drug discovery. youtube.com
For instance, in silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are being employed to design and evaluate new derivatives. nih.govresearchgate.net Computational docking allows for the visualization of how a molecule binds to a protein's active site, providing insights into the interactions that drive its biological effect. nih.govnih.gov This was demonstrated in a study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, where molecular docking was used to understand their inhibitory activity against α-glucosidase and α-amylase. nih.gov
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While traditional methods for synthesizing this compound and its derivatives are well-established, there is a growing emphasis on developing novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly.
One area of focus is the development of "green" synthesis routes. This involves the use of less hazardous reagents and solvents, milder reaction conditions, and processes that generate minimal waste. A patent for a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, describes a green synthesis route that is characterized by fewer process steps, readily available raw materials, low pollution, and high product purity. google.com Such principles are being applied to the synthesis of this compound, with a focus on reasonable and simple process design, mild reaction conditions, and high yields. google.com
Another trend is the use of sustainable and renewable resources. For example, research into the formulation of furosemide (B1674285), a drug for which this compound is an intermediate, has explored the use of pectin (B1162225) derived from citrus peel waste as a pharmaceutical excipient. nih.govresearchgate.net This approach not only provides a biodegradable and economical alternative to synthetic polymers but also addresses environmental concerns by utilizing agro-industrial byproducts. nih.govresearchgate.net
The optimization of reaction conditions to improve yield and purity is also a key research direction. A Chinese patent details a synthetic method for 4-amino-5-chloro-2-methoxybenzoic acid, a related intermediate, that achieves a high yield and product quality through a carefully designed process involving methylation, chlorination, and hydrolysis. google.com These incremental but significant improvements in synthetic chemistry contribute to making the production of these important compounds more sustainable and economically viable.
Exploration of Polypharmacology and Multi-Targeting Strategies at the Molecular Level
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach is particularly promising for treating complex diseases with multifactorial causes, such as cancer and neurodegenerative disorders. The this compound scaffold is proving to be a versatile platform for developing such multi-targeting agents. nih.govrsc.org
Researchers are designing and synthesizing derivatives that can simultaneously modulate different signaling pathways. For example, a study on furosemide analogs, which are derived from the sulfamoylbenzoic acid core, has demonstrated the potential to target both β-amyloid (Aβ) aggregation and neuroinflammation, two key pathological processes in Alzheimer's disease. nih.gov Specific analogs were found to inhibit Aβ oligomerization and fibrillization while also reducing the production of pro-inflammatory cytokines. nih.gov
Another example is the development of dual inhibitors targeting both fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). nih.gov By inhibiting both enzymes, these compounds can synergistically reduce inflammatory and neuropathic pain. The piperidinyl-sulfonamide moiety has been identified as a key pharmacophore for achieving this dual activity. nih.gov
Furthermore, derivatives of sulfamoylbenzoic acid have been shown to inhibit a range of other enzymes. For instance, various derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms, some of which are implicated in cancer. unibs.it In one study, oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid were found to be potent inhibitors of tumor-associated hCA IX and XII isoforms. unibs.it Other research has explored sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α and P2Y14 receptors, which are involved in inflammation. researchgate.netnih.gov
This multi-targeting approach, facilitated by the chemical versatility of the this compound scaffold, opens up new therapeutic possibilities for a wide range of diseases.
Advanced Biopharmaceutical Research Applications (excluding clinical trials)
Beyond its role as a synthetic intermediate, this compound and its derivatives are being extensively studied in advanced biopharmaceutical research to understand disease mechanisms and identify new therapeutic strategies. These preclinical, in vitro studies are crucial for establishing the biological activity and mechanism of action of new compounds.
A significant area of research is in oncology. Derivatives of this scaffold have demonstrated promising anti-proliferative activity against a variety of human cancer cell lines. For instance, 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives have been synthesized and evaluated against human ovarian (A2780) and colon (HCT-116) cancer cells. semanticscholar.orgresearchgate.net One compound, in particular, showed high sensitivity against human pancreatic carcinoma (MIA PaCa-2) cells, inducing cell cycle arrest and apoptosis. semanticscholar.orgresearchgate.net Other studies on 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives have reported significant activity against leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer cell lines. nih.gov
The antimicrobial potential of these compounds is another active area of investigation. In an era of growing antibiotic resistance, the development of new antimicrobial agents is a global health priority. Furosemide analogs have been investigated for their antimicrobial efficacy, with some compounds showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov These compounds were also found to inhibit penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis. nih.gov
Furthermore, derivatives of sulfamoylbenzoic acid are being explored for their potential in treating metabolic diseases. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govbenthamscience.com This suggests a potential application in managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.gov
These diverse in vitro research applications underscore the importance of the this compound scaffold as a versatile tool in biopharmaceutical research, paving the way for the development of new therapeutic agents for a wide range of diseases.
Table of Research Findings for Derivatives of this compound
| Derivative Class | Research Application | Key Findings | Reference(s) |
|---|---|---|---|
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamides | Anti-cancer | Active against ovarian (A2780) and colon (HCT-116) cancer cell lines. Compound 4j showed high sensitivity against pancreatic carcinoma (MIA PaCa-2), causing G2/M cell cycle arrest and apoptosis. | semanticscholar.orgresearchgate.net |
| 4-chloro-2-mercapto-5-methylbenzenesulfonamides | Anti-cancer | Compound 3l showed significant activity against leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer cell lines (GI50 values 0.3-0.9 µM). Compound 8 was highly selective against renal cancer (A498) cells (GI50 < 0.01 µM). | nih.gov |
| 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters | Carbonic Anhydrase Inhibition | Potent inhibitors of tumor-associated hCA IX and XII isoforms. Compound 11 was selective for hCA IX and XII. | unibs.it |
| Furosemide Analogs | Antimicrobial | Compounds 3b and 4a showed strong activity against MRSA (MIC = 7.81 µg/mL) and E. coli (MIC = 1.95 µg/mL and 3.91 µg/mL, respectively). | nih.gov |
| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acids | Antidiabetic | Compound 3c was a potent inhibitor of α-amylase and α-glucosidase, showing 3-fold and 5-fold greater inhibition than acarbose, respectively. | nih.govbenthamscience.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-dichloro-5-sulfamoylbenzoic acid |
| 4-amino-5-chloro-2-methoxybenzoic acid |
| Furosemide |
| 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid |
| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide |
| 4-chloro-2-mercapto-5-methylbenzenesulfonamide |
| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid |
| Ibuprofen |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-methoxy-5-sulfamoylbenzoic acid, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves sulfonylation of a halogenated methoxybenzoic acid precursor. For example, coupling reactions using glycine benzyl ester followed by catalytic hydrogenation (as seen in analogous compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives) are employed . Intermediate validation relies on techniques like thin-layer chromatography (TLC) for purity checks and nuclear magnetic resonance (NMR) for structural confirmation .
Q. How is the compound characterized for structural integrity in academic research?
- Methodological Answer : Characterization includes:
- Spectroscopy : H NMR and C NMR to confirm substitution patterns and functional groups .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of sulfonamide (-SONH) and carboxylic acid (-COOH) groups .
Q. What are the standard protocols for purification of sulfamoylbenzoic acid derivatives?
- Methodological Answer : Techniques include:
- Solid-Phase Extraction (SPE) : For removing acidic/basic impurities .
- Recrystallization : Using solvents like ethanol/water mixtures to isolate high-purity crystals.
- Column Chromatography : For complex mixtures, silica gel columns with gradient elution (e.g., hexane/ethyl acetate) are used .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity of this compound derivatives?
- Methodological Answer : Discrepancies (e.g., variable anti-cancer efficacy) may arise from differences in:
- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times .
- Structural Modifications : Subtle changes in substituents (e.g., chloro vs. fluoro groups) alter receptor binding .
- Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to standardize results .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Esterification of the carboxylic acid group to improve membrane permeability .
- Co-crystallization Studies : To enhance solubility via salt formation (e.g., hydrochloride salts) .
- Metabolic Stability Assays : Liver microsome testing to identify labile groups (e.g., methoxy or sulfamoyl) .
Q. How are computational methods applied to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., dopamine D2 or 5-HT3) .
- QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity (Cl, OCH) with activity .
- ADMET Prediction : Tools like SwissADME assess absorption and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
